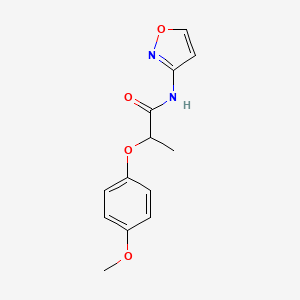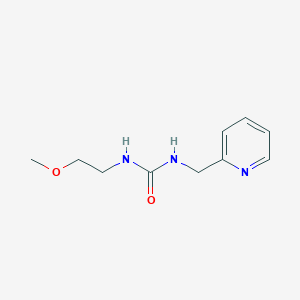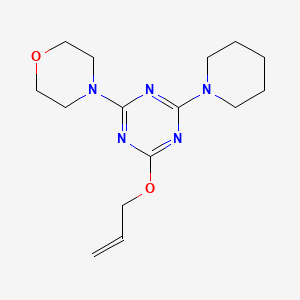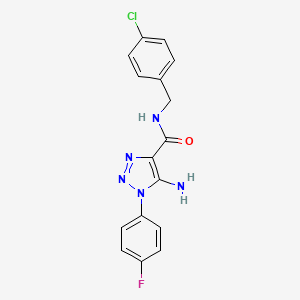![molecular formula C21H15ClN2O2 B4733878 N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4733878.png)
N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide
Descripción general
Descripción
N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide, also known as CBIQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is not fully understood. However, it has been suggested that N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide may exert its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with the cell cycle. In addition, N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been found to exhibit a high degree of selectivity towards certain targets, which makes it a potentially useful tool for studying biological processes. However, one limitation of using N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are a number of future directions for research involving N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide. One area of research could be to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate the molecular mechanisms underlying its anti-tumor and anti-inflammatory effects. Additionally, research could be conducted to identify more selective and potent analogues of N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide with potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. In addition, N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-iminobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-15-8-5-13(6-9-15)12-24-21(25)18-11-17-16-4-2-1-3-14(16)7-10-19(17)26-20(18)23/h1-11,23H,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJVVRIXGMJSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4733809.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4733815.png)
![2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4733824.png)
![3-allyl-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4733829.png)
![2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4733830.png)


![4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4733857.png)


![ethyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4733885.png)
![3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4733889.png)